Efonidipine hydrochloride

Catalog No.
S001773
CAS No.
111011-53-1
M.F
C34H39ClN3O7P
M. Wt
668.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Efonidipine hydrochloride

CAS Number

111011-53-1

Product Name

Efonidipine hydrochloride

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride

Molecular Formula

C34H39ClN3O7P

Molecular Weight

668.1 g/mol

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride, efonidipine, enfonidipine hydrochloride, NZ 105, NZ-105

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Description

The exact mass of the compound Efonidipine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antihypertensive Effects

Efonidipine hydrochloride belongs to the class of drugs known as calcium channel blockers. These medications work by relaxing the smooth muscle cells in the walls of blood vessels, which leads to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure. Research suggests that Efonidipine hydrochloride may be effective in lowering blood pressure, with studies demonstrating its ability to achieve blood pressure control similar to other established calcium channel blockers [].

Source

Development and validation of UV Spectrophotometric method for simultaneous estimation of Efonidipine hydrochloride ethanolate and Chlorthalidone in their synthetic mixture - ResearchGate:

Potential Advantages

Some research suggests that Efonidipine hydrochloride may offer certain advantages compared to other calcium channel blockers. For instance, it may have a slower onset of action but a longer duration of effect, potentially leading to more stable blood pressure control throughout the day []. Additionally, some studies suggest it may have a less pronounced effect on heart rate, which can be a side effect of some calcium channel blockers.

Efonidipine hydrochloride is a dihydropyridine derivative developed by Shionogi & Co. in Japan and launched in 1995 under the brand name Landel. Its chemical structure features a phosphonate moiety at the C5 position of the dihydropyridine ring, which is crucial for its pharmacological profile. The compound is primarily used to manage hypertension and angina by inducing vasodilation through the inhibition of calcium channels .

Involving Efonidipine hydrochloride pertain to its interaction with calcium channels. By binding to both L-type and T-type calcium channels, Efonidipine inhibits the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. This inhibition leads to vasodilation and a reduction in myocardial oxygen demand .

Efonidipine exhibits several significant biological activities:

  • Antihypertensive Effects: It lowers blood pressure by causing vasodilation through calcium channel blockade.
  • Negative Chronotropic Effect: By affecting the sinoatrial node, Efonidipine decreases heart rate, which reduces myocardial oxygen consumption and increases coronary blood flow .
  • Renal Protection: Efonidipine enhances glomerular filtration rate without raising intra-glomerular pressure, thereby preventing renal damage associated with hypertension .

The synthesis of Efonidipine hydrochloride involves multi-step organic reactions typical of dihydropyridine derivatives. While specific proprietary methods may be held confidential by manufacturers, general approaches include:

  • Formation of Dihydropyridine Ring: Utilizing appropriate aldehydes and ketones in a condensation reaction.
  • Phosphonate Incorporation: Introducing the phosphonate group through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Converting the base form of Efonidipine into its hydrochloride salt for enhanced solubility and stability.

Efonidipine hydrochloride is primarily applied in clinical settings for:

  • Management of Hypertension: Effective in lowering systemic blood pressure.
  • Treatment of Angina Pectoris: Helps alleviate chest pain associated with reduced blood flow to the heart.
  • Renal Protection: Used in patients with hypertension to prevent renal complications .

Studies examining drug interactions indicate that Efonidipine may have various interactions due to its metabolic pathway. It is primarily metabolized by cytochrome P450 enzymes, which can lead to potential interactions with other medications that are substrates or inhibitors of these enzymes. Furthermore, concurrent use with other antihypertensive agents may enhance its efficacy but also increase the risk of hypotension .

Efonidipine hydrochloride shares similarities with other calcium channel blockers but distinguishes itself through its dual action on both L-type and T-type channels. Below is a comparison with similar compounds:

Compound NameTypeUnique Features
AmlodipineL-type Calcium Channel BlockerPrimarily targets L-type channels; higher incidence of pedal edema .
NifedipineL-type Calcium Channel BlockerSimilar mechanism but lacks T-type channel activity .
DiltiazemNon-dihydropyridine Calcium Channel BlockerActs on both calcium channels but has different pharmacokinetics .
VerapamilNon-dihydropyridine Calcium Channel BlockerPrimarily affects cardiac tissues; less effective on vascular smooth muscle compared to Efonidipine .

Efonidipine's unique ability to block both types of calcium channels provides additional therapeutic benefits, such as reduced side effects like pedal edema and enhanced microcirculatory effects compared to traditional L-type calcium channel blockers .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

667.2214153 g/mol

Monoisotopic Mass

667.2214153 g/mol

Heavy Atom Count

46

UNII

3BR983K69O

MeSH Pharmacological Classification

Calcium Channel Blockers

Wikipedia

Efonidipine hydrochloride

Dates

Modify: 2023-07-15
[1]. Ikeda K, et al. Efonidipine, a Ca(2+)-channel blocker, enhances the production of dehydroepiandrosterone sulfate in NCI-H295R human adrenocortical carcinoma cells. Tohoku J Exp Med. 2011;224(4):263-71.
[2]. Nakano N, et al. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients. Int Heart J. 2010 May;51(3):188-92.
[3]. Suzuki S, et al. Beneficial effects of the dual L- and T-type Ca2+ channel blocker efonidipine on cardiomyopathic hamsters. Circ J. 2007 Dec;71(12):1970-6.
[4]. Lee TS, et al. Actions of mibefradil, efonidipine and nifedipine block of recombinant T- and L-type Ca channels with distinct inhibitory mechanisms. Pharmacology. 2006;78(1):11-20.

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